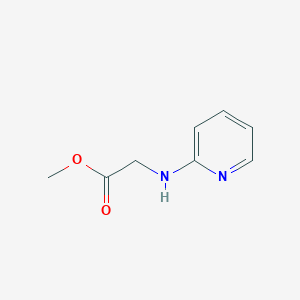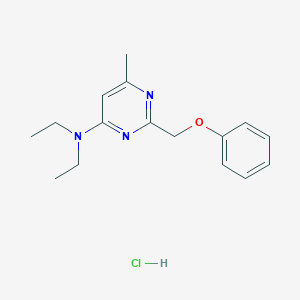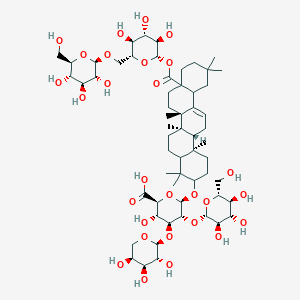![molecular formula C25H32N2O4 B024638 2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole CAS No. 102405-96-9](/img/structure/B24638.png)
2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole, commonly known as TBNPX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of TBNPX is not fully understood. However, studies have shown that TBNPX can interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately, cell death.
Biochemical And Physiological Effects
TBNPX has been shown to have both biochemical and physiological effects. In vitro studies have shown that TBNPX can induce apoptosis, or programmed cell death, in cancer cells. TBNPX has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have shown that TBNPX can reduce tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of TBNPX is its high fluorescence intensity, which makes it a useful probe for the detection of metal ions. TBNPX is also relatively stable, which allows for its use in various experimental conditions. However, one of the limitations of TBNPX is its low solubility in water, which can make it difficult to use in aqueous environments.
Future Directions
There are several future directions for the study of TBNPX. One direction is to further investigate its potential as an anticancer agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in living cells. Additionally, further research is needed to optimize the synthesis method of TBNPX to increase its yield and purity.
Synthesis Methods
The synthesis of TBNPX involves the reaction of 2,4,4-trimethylpentan-2-ol with 2-nitrophenol in the presence of concentrated sulfuric acid. The resulting product is then reacted with 2,4-di-tert-butylphenol and phosgene to form TBNPX. This synthesis method has been optimized to increase the yield and purity of TBNPX.
Scientific Research Applications
TBNPX has been extensively studied for its potential applications in various fields. In the field of material science, TBNPX has been used as a fluorescent probe for the detection of metal ions. In the field of environmental science, TBNPX has been used as a marker for the detection of pollutants in water. In the field of pharmaceuticals, TBNPX has been studied for its potential use as an anticancer agent.
properties
CAS RN |
102405-96-9 |
|---|---|
Product Name |
2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole |
Molecular Formula |
C25H32N2O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole |
InChI |
InChI=1S/C25H32N2O4/c1-23(2,3)15-25(7,8)16-9-11-17(12-10-16)30-21-13-18-20(14-19(21)27(28)29)31-22(26-18)24(4,5)6/h9-14H,15H2,1-8H3 |
InChI Key |
VHDHVJAZJUNICA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C3C(=C2)N=C(O3)C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C3C(=C2)N=C(O3)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)


![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)


![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)





